molecular formula C18H22N2O2S B503091 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine CAS No. 694508-45-7

1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine

Cat. No.: B503091
CAS No.: 694508-45-7
M. Wt: 330.4g/mol
InChI Key: RHBUPKWAYYSXON-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine is a chemical compound with the molecular formula C18H22N2O2S. It is a piperazine derivative, characterized by the presence of a benzenesulfonyl group and a 2,5-dimethylphenyl group attached to the piperazine ring. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine typically involves the reaction of 1-(2,5-dimethylphenyl)piperazine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylphenyl)piperazine: Lacks the benzenesulfonyl group, making it less reactive in certain chemical reactions.

    1-(Benzenesulfonyl)piperazine: Lacks the 2,5-dimethylphenyl group, which may affect its binding affinity and specificity.

Uniqueness

1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine is unique due to the presence of both the benzenesulfonyl and 2,5-dimethylphenyl groups. This combination enhances its reactivity and binding properties, making it a valuable compound in research and industrial applications.

Biological Activity

1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H22_{22}N2_{2}O2_{2}S
  • Molecular Weight : 318.44 g/mol

The biological activity of this compound is believed to stem from its interaction with various molecular targets. Notably, it has been shown to modulate pathways involved in inflammatory responses and may act as an immunomodulator.

Key Mechanisms:

  • NF-κB Activation : Studies have indicated that derivatives of this compound can activate NF-κB in response to stimuli such as lipopolysaccharide (LPS), enhancing the release of pro-inflammatory cytokines from immune cells .
  • Antiviral Activity : Analogues have demonstrated significant antiviral properties against viruses like chikungunya, indicating a potential role in antiviral drug development .

Biological Activity Data

Recent studies have provided insights into the biological activities associated with this compound and its analogues. The following table summarizes key findings related to its biological effects:

Activity Effect Reference
NF-κB ActivationEnhanced cytokine release
Antiviral ActivityInhibition of chikungunya virus
CytotoxicityVaries with structural modifications
Selectivity IndexGreater than 61 for optimized analogues

Case Studies

Several case studies highlight the compound's potential applications:

  • Immunomodulatory Effects :
    • A study demonstrated that the compound could enhance the immune response when used as a co-adjuvant in vaccination protocols, leading to increased antigen-specific antibody titers .
  • Antiviral Research :
    • In vitro studies showed that modifications to the piperazine linker improved antiviral potency against chikungunya virus while maintaining low cytotoxicity . The most promising analogues exhibited selectivity indices indicating a favorable therapeutic window.
  • Structure-Activity Relationship (SAR) :
    • Systematic SAR studies have identified critical functional groups that influence biological activity, allowing for the design of more potent derivatives .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-15-8-9-16(2)18(14-15)19-10-12-20(13-11-19)23(21,22)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBUPKWAYYSXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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